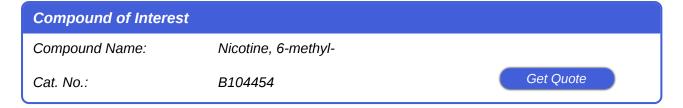


An In-depth Technical Guide to 6-Methylnicotine (CAS Number: 13270-56-9)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylnicotine (6-MN), with CAS number 13270-56-9 for the (S)-enantiomer, is a synthetic analog of nicotine distinguished by a methyl group at the 6-position of the pyridine ring.[1][2][3] [4] This structural modification significantly alters its pharmacological and toxicological profile compared to nicotine.[1][5] Emerging as a compound of interest in various consumer products, a thorough understanding of its chemical properties, synthesis, biological interactions, and safety profile is crucial for the scientific community.[2][4] This guide provides a comprehensive overview of 6-methylnicotine, summarizing key data, experimental protocols, and biological pathways to support ongoing research and development efforts.

Chemical and Physical Properties

6-Methylnicotine is a synthetic derivative of nicotine and is not naturally occurring in tobacco plants, although trace amounts have been reported.[1][2] Its fundamental properties are outlined below.



Property	Value	Source
CAS Number	13270-56-9 ((S)-enantiomer)	[2][6][7]
101540-79-8 (racemic)	[2]	
Molecular Formula	C11H16N2	[1][6][8]
Molecular Weight	176.26 g/mol	[1][6]
IUPAC Name	2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine	[1][2][6]
Canonical SMILES	CC1=NC=C(C=C1)C2CCCN2 C	[1]
Isomeric SMILES	CC1=NC=C(C=C1) [C@@H]2CCCN2C	[1]
InChI Key	SWNIAVIKMKSDBJ- NSHDSACASA-N	[1]
LogP (Octanol-Water)	1.55 (Estimated)	[9]

Synthesis of 6-Methylnicotine

The synthesis of 6-methylnicotine is an area of active research, with several patented methods. [1] Common approaches involve the modification of nicotine or de novo synthesis from precursors.

Synthesis from Nicotine

A prevalent method involves the direct methylation of nicotine. One such approach utilizes methyl lithium (CH₃Li) as a potent nucleophile to introduce a methyl group onto the pyridine ring of nicotine.[1]

Synthesis from 6-Methylnicotinate

A more controlled synthetic route begins with methyl 6-methylnicotinate and γ-butyrolactone.[1] A detailed, generalized experimental protocol for a multi-step synthesis of racemic 6-methylnicotine is described below, based on publicly available patent information.



Experimental Protocol: Synthesis of Racemic 6-Methylnicotine

- Reaction of Methyl 6-Methylnicotinate: Dissolve methyl 6-methylnicotinate in a suitable solvent.
- Formation of 2-methyl-5-(pyrrolidin-2-yl)pyridine: The initial reactants undergo a series of reactions to form this intermediate.
- Methylation: Dissolve the 2-methyl-5-(pyrrolidin-2-yl)pyridine intermediate in methanol and add paraformaldehyde.
- Reaction Monitoring: Raise the temperature to 50°C and monitor the reaction's completion using LC-MS over approximately 7 hours.
- Solvent Removal: Once the reaction is complete, distill off the methanol and excess paraformaldehyde under reduced pressure at 50°C.
- pH Adjustment and Extraction: Add a 40% sodium hydroxide aqueous solution to adjust the pH to ~11. Extract the product three times with ethyl acetate.
- Purification: Recover the ethyl acetate by distillation under reduced pressure. Further purify
 the crude product by adding an 18% hydrochloric acid aqueous solution and extracting twice
 with petroleum ether. Adjust the pH of the aqueous phase to 12 with solid sodium hydroxide
 at -15°C. Extract three times with ethyl acetate.
- Final Workup: Wash the organic phase twice with a saturated sodium chloride aqueous solution, dry over anhydrous sodium sulfate, and recover the ethyl acetate by distillation.
- Vacuum Distillation: Perform vacuum distillation at 0.95 Mpa and 140°C to obtain pure 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine (racemic 6-methylnicotine).[10]

Characterization and Purity Assessment:

The synthesized 6-methylnicotine should be characterized using a combination of analytical techniques to confirm its identity and purity. These techniques include:

• ¹H NMR Spectroscopy: To confirm the proton environment and structural arrangement.



- LC-MS (Liquid Chromatography-Mass Spectrometry): To separate and identify components based on retention time and mass-to-charge ratio.
- Chiral Chromatography: To separate and quantify the enantiomers.
- Purity Analysis (e.g., GC, HPLC): To quantify the percentage of the desired compound in the sample.[1]

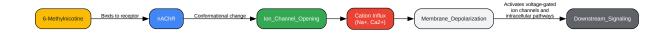
Pharmacology and Biological Activity

The primary molecular targets of 6-methylnicotine are nicotinic acetylcholine receptors (nAChRs).[1][11] The addition of the methyl group at the 6-position of the pyridine ring significantly enhances its interaction with these receptors compared to nicotine.[1]

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Studies have demonstrated that 6-methylnicotine exhibits a higher binding affinity for nAChRs than nicotine.[1] Some research indicates it is three times more potent in receptor binding assays.[1] The (S)-enantiomer is the more biologically active form at central α4β2 nAChRs, analogous to (S)-nicotine.[2] This increased potency suggests that 6-methylnicotine may elicit stronger physiological effects.[1] The affinity of 6-substituted nicotine derivatives for nAChRs is influenced by the lipophilicity and volume of the substituent at the 6-position.[1]

Signaling Pathway of nAChR Activation



Click to download full resolution via product page

nAChR activation by 6-methylnicotine.

Metabolism

A 2025 study in mice and human urine identified several metabolites of 6-methylnicotine, including 6-methylcotinine and 6-methyl-3'-hydroxycotinine.[2] The metabolism of 6-



methylnicotine shows a shift towards N-oxidation compared to nicotine.[2]

Toxicology and Safety Profile

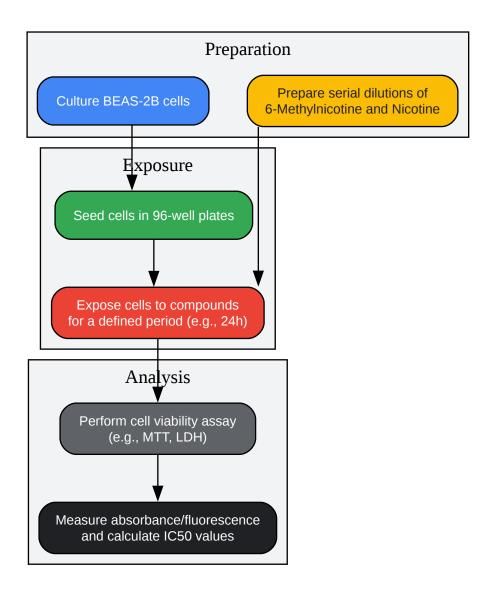
Toxicological assessments indicate that 6-methylnicotine may have a different and more severe safety profile than nicotine.[1]

Cytotoxicity

In vitro studies using the human bronchial epithelial cell line BEAS-2B have shown that 6-methylnicotine is more cytotoxic than nicotine.[1][2] E-liquids containing 6-methylnicotine significantly increased cytotoxicity in a dose-dependent manner.[1] Furthermore, these e-liquids generated more reactive oxygen species (ROS) in aerosols.[2]

Experimental Workflow for In Vitro Cytotoxicity Assay





Click to download full resolution via product page

Workflow for assessing cytotoxicity.

In Vivo Toxicity

In animal studies, mice exposed to 6-methylnicotine exhibited acute neurotoxic signs that were not observed with an equimolar dose of nicotine.[2]

Safety Regulations

Regulatory bodies have taken note of the potential risks associated with 6-methylnicotine. In the Netherlands, the National Institute for Public Health and the Environment (RIVM) has



proposed advisory emission values for 6-methylnicotine in non-tobacco products, which are lower than those for nicotine, reflecting its higher potency.[9]

Presence in Consumer Products and Regulatory Status

6-Methylnicotine has been identified in certain electronic cigarettes and oral pouch products, where it is sometimes marketed as "Metatine" or "Nixodine-S".[2] These products are often advertised as alternatives to nicotine.[2] In the United States, products containing nicotine from any source fall under the regulatory authority of the FDA. However, the explicit regulation of nicotine analogs like 6-methylnicotine is still under review.[2]

Conclusion

6-Methylnicotine is a potent synthetic nicotine analog with distinct pharmacological and toxicological properties. Its increased affinity for nAChRs and higher cytotoxicity compared to nicotine raise significant health and safety concerns. This guide provides a foundational understanding of 6-methylnicotine for researchers and drug development professionals. Further research is warranted to fully elucidate its mechanism of action, long-term health effects, and potential for addiction. The detailed methodologies and summarized data presented herein aim to facilitate these future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Nicotine, 6-methyl- | 13270-56-9 | Benchchem [benchchem.com]
- 2. 6-Methylnicotine Wikipedia [en.wikipedia.org]
- 3. An electronic cigarette pod system delivering 6-methyl nicotine, a synthetic nicotine analog, marketed in the United States as "PMTA exempt" PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-methyl nicotine in disposable e-cigarettes AT Schweiz [at-schweiz.ch]



- 5. consultations.tga.gov.au [consultations.tga.gov.au]
- 6. Nicotine, 6-methyl- | C11H16N2 | CID 25768196 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-6-Methylnicotine | CAS 13270-56-9 | LGC Standards [lgcstandards.com]
- 8. aablocks.com [aablocks.com]
- 9. rivm.nl [rivm.nl]
- 10. (+/-)-6-Methylnicotine synthesis chemicalbook [chemicalbook.com]
- 11. musechem.com [musechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Methylnicotine (CAS Number: 13270-56-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104454#6-methylnicotine-cas-number-13270-56-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com